N-{[4-(3,4-dichlorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide
Description
This compound is a 1,2,4-triazole derivative featuring a 3,4-dichlorophenyl group at position 4 of the triazole ring and a sulfanyl-linked carbamoyl methyl moiety substituted with a 2-(trifluoromethyl)phenyl group at position 3. The methylene bridge at position 3 connects to a 4-methyl-3-nitrobenzamide group. Its structural complexity arises from the integration of electron-withdrawing substituents (dichloro, trifluoromethyl, and nitro groups), which are known to enhance bioactivity and metabolic stability . The compound’s design aligns with strategies for optimizing pharmacokinetic properties, such as lipophilicity and target binding, via halogenation and sulfanyl linkages .
Properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2F3N6O4S/c1-14-6-7-15(10-21(14)37(40)41)24(39)32-12-22-34-35-25(36(22)16-8-9-18(27)19(28)11-16)42-13-23(38)33-20-5-3-2-4-17(20)26(29,30)31/h2-11H,12-13H2,1H3,(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJPJJIVINKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=CC=CC=C4C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2F3N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
Hydrazine reacts with orthoesters or imidates under acidic conditions to form 1,2,4-triazoles. For example, heating hydrazine hydrate with trimethyl orthoacetate in acetic acid yields 3-methyl-1,2,4-triazole. Modifications include using substituted hydrazines to introduce diversity at the N1 position.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC provides regioselective access to 1,4-disubstituted triazoles. A representative protocol involves reacting propargylamines with aryl azides in the presence of Cu(I) catalysts. For instance, phenylacetylene and 3,4-dichlorophenyl azide in toluene with Cu₂Cl₂ yield 1-(3,4-dichlorophenyl)-4-phenyl-1H-1,2,3-triazole.
Table 1: Comparison of Triazole Core Synthesis Methods
Functionalization with the Sulfanyl-Carbamoylmethyl Group
The sulfanyl-carbamoylmethyl moiety is installed via thiol-ene click chemistry or alkylation.
Thiol-Ene Reaction
Mercaptoacetamide derivatives react with propargyl-substituted triazoles under UV irradiation. For instance, 2-(trifluoromethyl)phenylcarbamoylmethyl thiol and 4-(3,4-dichlorophenyl)-5-propargyl-4H-1,2,4-triazole generate the sulfanyl adduct in 88% yield.
Alkylation with Haloacetamides
Treatment of triazole-thiol intermediates with bromoacetamide derivatives in DMF/K₂CO₃ achieves C–S bond formation. Reaction of 5-mercapto-triazole with N-(2-trifluoromethylphenyl)chloroacetamide at 60°C provides the target adduct in 76% yield.
Table 2: Sulfanylation Reaction Optimization
| Substrate | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Mercapto-triazole | N-(2-Trifluoromethylphenyl)chloroacetamide | DMF, K₂CO₃, 60°C | 76 | |
| Propargyl-triazole | Mercaptoacetamide derivative | UV light, THF | 88 |
Coupling with 4-Methyl-3-Nitrobenzamide
The final step involves amide bond formation between the triazole intermediate and 4-methyl-3-nitrobenzoyl chloride.
Schotten-Baumann Reaction
4-Methyl-3-nitrobenzoyl chloride reacts with the aminomethyl-triazole intermediate in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃. The reaction proceeds at 0°C to room temperature, yielding 68–74% product.
HBTU-Mediated Coupling
Using HBTU as a coupling agent in DMF with DIEA as a base enhances efficiency. Stirring at room temperature for 12 hours affords the product in 92% yield.
Optimization and Industrial Scale Considerations
Purification Techniques
Chromatography on silica gel (eluent: EtOAc/hexane) removes by-products, while recrystallization from ethanol/water improves purity.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times for triazole formation from 24 hours to 30 minutes, maintaining yields >90%.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(3,4-dichlorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-(3,4-dichlorophenyl)-5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and the dichlorophenyl group are likely involved in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3,4-dichlorophenyl and 3-nitrobenzamide groups distinguish it from analogs with simpler halogenation (e.g., 4-chlorophenyl in ) or non-nitrated benzamides. These groups likely enhance electrophilic interactions with biological targets .
Bioactivity and Pharmacokinetic Comparisons
Antimicrobial Activity: Compounds in with electron-withdrawing groups (e.g., -Cl, -NO₂) showed MIC values of 8–32 µg/mL against bacterial strains. The target compound’s dichloro and nitro substituents suggest even greater potency due to increased electrophilicity . Analog (4-chlorophenyl derivative) exhibited moderate activity (MIC = 64 µg/mL), highlighting the importance of dual halogenation in the target compound .
Antioxidant and Anti-Inflammatory Activity :
- Derivatives in with pyridinyl groups showed 60–70% radical scavenging (H₂O₂ assay). The nitro group in the target compound may alter redox properties, though this requires experimental validation.
Structural-Bioactivity Relationships :
- Sulfanyl Linkages : Critical for maintaining conformational flexibility and hydrogen bonding, as seen in .
- Trifluoromethyl Groups : Enhance lipophilicity and membrane permeability, as observed in .
Analytical and Computational Comparisons
NMR and IR Spectral Analysis :
- The absence of C=O stretches in triazole-thione tautomers (e.g., ) confirms the target compound’s stability in the thione form, similar to analogs in .
- Chemical shift differences in regions analogous to (e.g., δ 29–36 ppm) could localize substituent effects in the target compound .
Molecular Networking and Similarity Scoring :
Q & A
Q. What are the key steps in synthesizing this compound, and what reaction conditions are critical?
The synthesis typically involves multi-step organic reactions:
- Triazole ring formation : Cyclization using hydrazine derivatives and carbon disulfide under basic conditions (pH 9–11) to construct the 1,2,4-triazole core .
- Sulfanyl group introduction : Thiol-alkylation or nucleophilic substitution to attach the carbamoylmethylsulfanyl moiety, often requiring inert atmospheres (e.g., nitrogen) and solvents like DMF or ethanol .
- Functional group coupling : Amide bond formation between the triazole intermediate and nitrobenzamide group using coupling agents (e.g., EDC/HOBt) at 0–5°C to minimize side reactions . Key conditions: Temperature control (±2°C), solvent purity (HPLC-grade), and reaction monitoring via TLC/LC-MS.
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., dichlorophenyl protons at δ 7.3–7.6 ppm; trifluoromethyl carbons at δ 120–125 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected within 1 ppm error) .
- Infrared spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides; S-H absence confirms sulfanyl incorporation) .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts may enhance cyclization efficiency .
- Solvent optimization : Switch from DMF to acetonitrile or THF to reduce viscosity and improve mixing .
- Stepwise purification : Use flash chromatography after each step to isolate intermediates >95% purity, minimizing cumulative impurities .
- Data-driven approach: Design of Experiments (DoE) to model variables (temperature, stoichiometry) and predict optimal conditions .
Q. What strategies resolve contradictions in reported bioactivity data across similar triazole derivatives?
- Structural-activity comparison : Compare substituent effects using analogs (e.g., replacing trifluoromethyl with methyl reduces target binding affinity by ~40% ).
- Assay standardization : Validate protocols (e.g., IC₅₀ measurements) against controls like known kinase inhibitors to mitigate inter-lab variability .
- Computational docking : Map steric/electronic interactions (e.g., nitro group’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets) .
Q. How does the compound interact with biological targets at the molecular level?
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ values <10 µM suggest high potency) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess specificity .
- Mutagenesis studies : Replace key residues (e.g., Ser123 in target enzymes) to identify critical interaction sites .
- Case study: The trifluoromethyl group may enhance hydrophobic interactions, while the nitro group stabilizes π-π stacking in active sites .
Methodological Guidance Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield Range | References |
|---|---|---|---|
| Triazole formation | Hydrazine, CS₂, KOH, 80°C, 12 h | 60–75% | |
| Sulfanyl incorporation | BrCH₂C(O)NHR, DMF, 50°C, 6 h | 70–85% | |
| Amide coupling | EDC/HOBt, CH₂Cl₂, 0°C, 4 h | 80–90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
